molecular formula C14H19NO2 B12615568 Piperidin-4-yl 4-ethylbenzoate CAS No. 918962-15-9

Piperidin-4-yl 4-ethylbenzoate

Cat. No.: B12615568
CAS No.: 918962-15-9
M. Wt: 233.31 g/mol
InChI Key: AHSFYXBKFFRPKL-UHFFFAOYSA-N
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Description

Piperidin-4-yl 4-ethylbenzoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl 4-ethylbenzoate typically involves the esterification of 4-ethylbenzoic acid with piperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl 4-ethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-4-yl 4-ethylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidin-4-yl 4-ethylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-4-yl benzoate
  • Piperidin-4-yl 4-methylbenzoate
  • Piperidin-4-yl 4-chlorobenzoate

Uniqueness

Piperidin-4-yl 4-ethylbenzoate is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to other similar compounds .

Properties

CAS No.

918962-15-9

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

piperidin-4-yl 4-ethylbenzoate

InChI

InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(16)17-13-7-9-15-10-8-13/h3-6,13,15H,2,7-10H2,1H3

InChI Key

AHSFYXBKFFRPKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2CCNCC2

Origin of Product

United States

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